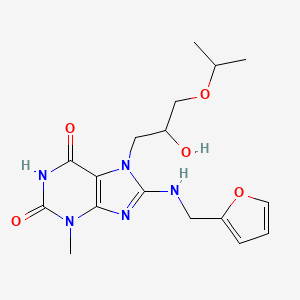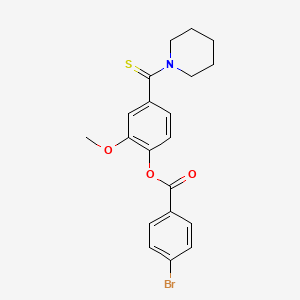![molecular formula C22H25N3O4S B11662374 N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(phenylsulfanyl)propanehydrazide](/img/structure/B11662374.png)
N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(phenylsulfanyl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(phenylsulfanyl)propanehydrazide, also known by its chemical formula C14H17NO4, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
准备方法
Synthetic Routes:: The synthetic route to prepare this compound involves several steps. One common approach is as follows:
Formation of 4-(2-Morpholin-4-yl)-2-oxoethoxyphenyl ethanone: This intermediate is synthesized by reacting 4-hydroxybenzaldehyde with morpholine and ethyl chloroformate.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to yield N’-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(phenylsulfanyl)propanehydrazide.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using the above synthetic route.
化学反应分析
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) are commonly used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the phenylsulfanyl group.
Major Products:: The major products depend on the specific reaction conditions and reagents used.
科学研究应用
This compound finds applications in:
Medicine: It may exhibit antitumor or antimicrobial properties.
Chemistry: As a versatile building block for designing new compounds.
Industry: In the synthesis of pharmaceuticals and agrochemicals.
作用机制
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
相似化合物的比较
属性
分子式 |
C22H25N3O4S |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
N-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-2-phenylsulfanylpropanamide |
InChI |
InChI=1S/C22H25N3O4S/c1-17(30-20-5-3-2-4-6-20)22(27)24-23-15-18-7-9-19(10-8-18)29-16-21(26)25-11-13-28-14-12-25/h2-10,15,17H,11-14,16H2,1H3,(H,24,27)/b23-15+ |
InChI 键 |
OJWRITLYLZCXOB-HZHRSRAPSA-N |
手性 SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)N2CCOCC2)SC3=CC=CC=C3 |
规范 SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OCC(=O)N2CCOCC2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-3-benzyl-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11662299.png)
![N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662309.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662312.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)-N-(4-nitrophenyl)butanamide (non-preferred name)](/img/structure/B11662318.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662321.png)
![(5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11662329.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11662341.png)
![Methyl 2-({[2-(4-tert-butylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662346.png)
![N'-{(E)-[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662352.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11662369.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11662386.png)
![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B11662396.png)
